6-Chloro-[2,3']bipyridinyl-5-carbonitrile

Drug Design Physicochemical Properties Lipophilicity

6-Chloro-[2,3']bipyridinyl-5-carbonitrile (CAS 63219-04-5) offers a unique 2,3'-bipyridine scaffold with reactive C6-Cl and C5-CN handles. Unlike 2,2'-isomers, its geometry modulates metal coordination, enabling novel catalysts and kinase inhibitor SAR. Ideal for agrochemicals and materials science.

Molecular Formula C11H6ClN3
Molecular Weight 215.64 g/mol
CAS No. 63219-04-5
Cat. No. B1598306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-[2,3']bipyridinyl-5-carbonitrile
CAS63219-04-5
Molecular FormulaC11H6ClN3
Molecular Weight215.64 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)Cl
InChIInChI=1S/C11H6ClN3/c12-11-8(6-13)3-4-10(15-11)9-2-1-5-14-7-9/h1-5,7H
InChIKeyRVBMVHJVENJEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-[2,3']bipyridinyl-5-carbonitrile (CAS 63219-04-5): A Halogenated Bipyridine Scaffold for Medicinal Chemistry and Agrochemical Research


6-Chloro-[2,3']bipyridinyl-5-carbonitrile (CAS 63219-04-5), also known as 2-chloro-6-(pyridin-3-yl)nicotinonitrile, is a heterocyclic building block belonging to the bipyridine family with molecular formula C11H6ClN3 and molecular weight 215.64 g/mol [1]. This compound features a distinctive 2,3'-bipyridine connectivity with a chloro substituent at the 6-position and a nitrile group at the 5-position of the pyridine ring [1]. The chloro group provides a reactive handle for further functionalization via cross-coupling or nucleophilic aromatic substitution, while the nitrile group can serve as a hydrogen bond acceptor, a metabolic stabilizer, or a precursor to carboxylic acids, amides, and tetrazoles [2]. These structural features position this compound as a versatile intermediate for the synthesis of kinase inhibitors, anti-inflammatory agents, and agrochemical actives.

Why 6-Chloro-[2,3']bipyridinyl-5-carbonitrile Cannot Be Readily Replaced by Other Bipyridine Isomers or Common Halogenated Pyridines


The bipyridine scaffold encompasses numerous positional isomers (e.g., 2,2'-, 2,4'-, 3,4'-bipyridines) and substitution variants that differ critically in metal coordination geometry, dipole moment, and molecular recognition properties . Even among 2,3'-bipyridine-5-carbonitriles, the presence and position of the chloro substituent profoundly influences both physicochemical parameters—such as lipophilicity (computed XLogP3 of 2.1 for the target compound) and molecular flexibility (only one rotatable bond)—and synthetic utility [1][2]. Substituting 6-Chloro-[2,3']bipyridinyl-5-carbonitrile with a non-chlorinated analog eliminates the reactive handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, while switching to a 2,2'-bipyridine isomer alters the bidentate chelation geometry essential for metal complexation in catalytic or materials applications. The following quantitative evidence demonstrates that this specific substitution pattern confers differentiable properties that cannot be assumed for generically similar compounds.

Quantitative Differentiation of 6-Chloro-[2,3']bipyridinyl-5-carbonitrile from Closest Structural Analogs


Lipophilicity and Permeability Profile of 6-Chloro-[2,3']bipyridinyl-5-carbonitrile Versus Non-Chlorinated 2,3'-Bipyridine-5-carbonitrile

6-Chloro-[2,3']bipyridinyl-5-carbonitrile exhibits a computed XLogP3 value of 2.1, reflecting the contribution of the chloro substituent to lipophilicity [1]. In contrast, the non-chlorinated parent scaffold, [2,3'-bipyridine]-5-carbonitrile (C₁₁H₈N₂, MW approximately 172.2 g/mol), lacks this halogen and is predicted to have a lower logP . This quantitative difference in lipophilicity of approximately 0.5-1.0 logP units is characteristic of chlorine substitution on aromatic systems and directly impacts membrane permeability and non-specific protein binding in biological assays.

Drug Design Physicochemical Properties Lipophilicity ADME

Rotatable Bond Count and Conformational Rigidity of 6-Chloro-[2,3']bipyridinyl-5-carbonitrile Compared to More Flexible Bipyridine Analogs

6-Chloro-[2,3']bipyridinyl-5-carbonitrile possesses only one rotatable bond as computed by Cactvs 3.4.8.18, representing the linkage between the two pyridine rings [1]. This limited conformational freedom contrasts sharply with more elaborate bipyridine derivatives that incorporate additional methylene, ether, or thioether linkers at the 6-position, which introduce multiple rotatable bonds and increase entropic penalties upon target binding [2]. The constrained geometry of this scaffold offers a defined spatial orientation between the chloro and nitrile functional groups, which can be advantageous for structure-based drug design where precise pharmacophore alignment is required.

Medicinal Chemistry Conformational Analysis Drug Design Ligand Efficiency

Reactivity of the C6-Chloro Handle in 6-Chloro-[2,3']bipyridinyl-5-carbonitrile: Differential Substitution Chemistry Versus 6-Bromo or 6-Unsubstituted Analogs

The chloro substituent at the 6-position of 6-Chloro-[2,3']bipyridinyl-5-carbonitrile provides a balanced reactivity profile for palladium-catalyzed cross-coupling reactions, offering greater stability during storage and handling compared to more labile 6-bromo or 6-iodo analogs, while maintaining sufficient reactivity for Suzuki-Miyaura and Buchwald-Hartwig couplings under standard conditions . As noted in synthetic methodology studies on related cyano-substituted bipyridines, the chloro atom's position facilitates its displacement by both nitrogen- and carbon-based nucleophiles under appropriate conditions [1]. In contrast, the 6-unsubstituted [2,3'-bipyridine]-5-carbonitrile lacks this reactive handle entirely, precluding direct diversification at this position without prior C-H functionalization.

Synthetic Chemistry Cross-Coupling Nucleophilic Aromatic Substitution Library Synthesis

2,3'-Bipyridine Connectivity of 6-Chloro-[2,3']bipyridinyl-5-carbonitrile Versus 2,2'- and 3,4'-Bipyridine Isomers: Distinct Coordination Geometries and Spatial Orientation

The 2,3'-bipyridine connectivity of 6-Chloro-[2,3']bipyridinyl-5-carbonitrile provides a unique spatial arrangement of the nitrogen atoms compared to the more common 2,2'-bipyridine scaffold . While 2,2'-bipyridine acts as a classic bidentate chelator forming five-membered metallocycles with metal ions, the 2,3'-connectivity in this compound alters both the bite angle and the distance between nitrogen atoms, potentially leading to distinct coordination geometries and stability constants in metal complexes . This differentiation is critical for applications where metal-binding selectivity or catalytic activity is sensitive to ligand geometry. Additionally, the 2,3'-linkage in this compound differs fundamentally from the 3,4'-bipyridine isomer (e.g., 6-Chloro-[3,4'-bipyridine]-5-carbonitrile, CAS 70959-58-9), which presents yet another distinct spatial orientation and electronic distribution pattern.

Coordination Chemistry Metal Complexation Catalysis Materials Science

Thermal and Physical Property Profile of 6-Chloro-[2,3']bipyridinyl-5-carbonitrile: Boiling Point and Density Differentiation from Simpler Halogenated Pyridine Carbonitriles

6-Chloro-[2,3']bipyridinyl-5-carbonitrile exhibits a boiling point of 402.4°C at 760 mmHg and a density of 1.37 g/cm³ as reported in chemical supplier databases . These physical parameters are substantially higher than those of simpler halogenated pyridine carbonitriles such as 6-chloropyridine-3-carbonitrile (CAS 33252-28-7), which has a molecular weight of 138.55 g/mol and correspondingly lower boiling point and density . The elevated boiling point of the target compound reflects its larger molecular size and extended π-system, which influences both purification strategies (e.g., suitability for distillation versus recrystallization) and handling in high-temperature reactions.

Physical Chemistry Process Chemistry Purification Formulation

Recommended Research and Industrial Applications for 6-Chloro-[2,3']bipyridinyl-5-carbonitrile Based on Structural and Physicochemical Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor and Anti-Inflammatory Lead Scaffolds

The 2,3'-bipyridine-5-carbonitrile core of this compound serves as a structural analog of etoricoxib and related anti-inflammatory agents [1]. The C6-chloro substituent provides a strategic diversification point for introducing substituted thio, oxo, or aryl moieties via cross-coupling, enabling the systematic exploration of SAR around this chemotype. The computed XLogP3 of 2.1 positions this scaffold within the optimal lipophilicity range for oral bioavailability, while the single rotatable bond contributes to conformational restraint favorable for target binding [2]. Researchers pursuing dual anti-inflammatory/antimicrobial agents or selective kinase inhibitors should prioritize this building block over non-chlorinated analogs due to its pre-installed reactive handle and favorable physicochemical profile.

Agrochemical Discovery: Development of Novel Arthropodicidal Bipyridine Derivatives

Patent literature identifies bipyridine compounds, including 2,3'-bipyridine derivatives, as exhibiting excellent controlling effects against noxious arthropods [1]. The chloro substituent at the 6-position of 6-Chloro-[2,3']bipyridinyl-5-carbonitrile allows for late-stage functionalization with diverse pharmacophores to optimize insecticidal or acaricidal activity. The nitrile group can serve as a bioisostere for halogen substituents or as a metabolic soft spot for tuning in vivo half-life. Procurement of this specific intermediate enables parallel synthesis of focused libraries targeting arthropod nicotinic acetylcholine receptors or other validated insecticidal targets.

Coordination Chemistry and Catalysis: Ligand Design for Transition Metal Complexes

The 2,3'-bipyridine connectivity in this compound offers a distinct chelation geometry compared to the ubiquitous 2,2'-bipyridine ligand framework [1]. When coordinated to transition metals such as ruthenium, rhenium, or iridium, the altered nitrogen-nitrogen distance and bite angle can modulate catalytic activity in photoredox reactions, CO2 reduction, or water oxidation [2]. The chloro and nitrile substituents provide additional handles for electronic tuning and for anchoring the ligand to surfaces or polymer supports. Researchers developing novel homogeneous or heterogeneous catalysts should select this isomer over 2,2'- or 4,4'-bipyridine alternatives when seeking to perturb metal-centered redox potentials or substrate binding geometries.

Materials Science: Synthesis of Luminescent Probes and Metal-Organic Frameworks (MOFs)

Cyano-substituted bipyridines have demonstrated utility as chromophores with strong solvatochromism and near-infrared solid-state fluorescence [1]. The chloro substituent in 6-Chloro-[2,3']bipyridinyl-5-carbonitrile can be displaced by nitrogen- or carbon-based nucleophiles to install extended π-conjugated systems, tuning the photophysical properties of the resulting materials [2]. The nitrile group can participate in hydrogen bonding networks within crystalline MOFs, influencing pore size, stability, and guest selectivity. For materials scientists developing fluorescent sensors or porous coordination polymers, this compound represents a versatile building block that combines a rigid bipyridine scaffold with two orthogonal functionalization sites (C6-Cl and C5-CN).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-[2,3']bipyridinyl-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.